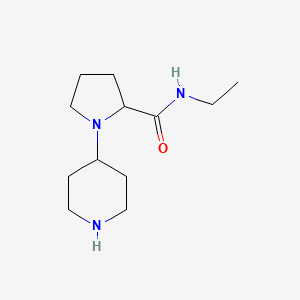

N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C12H23N3O |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

N-ethyl-1-piperidin-4-ylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H23N3O/c1-2-14-12(16)11-4-3-9-15(11)10-5-7-13-8-6-10/h10-11,13H,2-9H2,1H3,(H,14,16) |

InChI Key |

OPXZEYRARUSRTO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1CCCN1C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Piperidine-Pyrrolidine Backbone Preparation

The synthesis begins with the preparation of 1-(piperidin-4-yl)pyrrolidine-2-carboxylic acid. A patented method for analogous pyrrolidine-2-carboxylic acid derivatives involves:

-

Chiral Induction : Using (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole as a starting material.

-

Hydrogenation : Catalytic hydrogenation (H₂ at 1.4–1.5 MPa, 50°C) with Rh on activated alumina achieves deprotection and ring saturation.

-

Deprotection : Removal of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA).

Yield : 73% after hydrogenation and 86% after Boc deprotection.

Carboxamide Formation

The carboxylic acid intermediate is converted to the carboxamide via coupling with ethylamine. A protocol from recent computational studies employs:

-

Activation : COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) as a coupling agent.

-

Conditions : Reaction in dichloromethane (DCM) with diisopropylethylamine (DIPEA) at 22°C for 18 hours.

Yield : 60–88% for analogous carboxamides.

One-Pot Cyclization Strategies

Microwave-Assisted Ring Closure

Microwave irradiation accelerates cyclization reactions, reducing side products. A reported method for pyrrolidine derivatives includes:

-

Reagents : Pyrrolidine, COMU, and DIPEA in DCM.

Yield : 75–79% for related structures.

Optimization Challenges and Solutions

Protecting Group Management

Multi-step syntheses require strategic protection/deprotection:

| Protecting Group | Role | Deprotection Method | Yield Impact |

|---|---|---|---|

| Boc | Amine protection | TFA in DCM | 86–99% |

| Benzyl | Phenol protection | H₂/Pd-C | 46–56% |

Low yields in benzyl deprotection (46–56%) necessitate alternative strategies, such as using p-methoxybenzyl groups for improved stability.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include halogens, carboxyl groups, nitro groups, and methyl groups . The reaction conditions often involve the use of specific solvents and catalysts to achieve high yields and selectivity .

Major Products Formed: The major products formed from these reactions include various substituted piperidine and pyrrolidine derivatives, which exhibit enhanced pharmacological properties .

Scientific Research Applications

Research has shown that N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide exhibits significant biological activity. It has been investigated for its role in modulating various biological pathways, which may lead to therapeutic implications in several areas:

- Neuropharmacology : The compound's structure suggests potential effects on neurotransmitter systems.

- Cancer Treatment : Preliminary studies indicate that it may inhibit tumor cell proliferation.

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been noted.

Therapeutic Applications

The compound has been explored for various therapeutic applications, including:

- Obesity Treatment : As an agonist of the melanocortin receptor 4 (MCR4), it may help in managing obesity by regulating appetite and metabolic rate .

- Sexual Dysfunction : Its action on MCR4 also suggests potential benefits in treating sexual dysfunction disorders .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can be optimized for yield and purity. Derivatives of this compound are being developed to enhance its pharmacological properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Neuropharmacology | Modulation of neurotransmitter levels; potential anxiolytic effects |

| Anticancer Activity | Inhibitory effects on various cancer cell lines; IC50 values indicating significant cytotoxicity |

| Anti-inflammatory Effects | Reduction in pro-inflammatory cytokines; promising results in macrophage cell lines |

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of this compound, the compound demonstrated significant cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents.

Mechanism of Action

The mechanism of action of N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways in the body . The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes and biological responses . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide with structurally or functionally related compounds, focusing on substituent effects, biological activity, and pharmacokinetic (PK) properties.

Pyrrolidine-2-Carboxamide Derivatives with Hydroxyl or Heterocyclic Substitutions

-

- Structure : Features a heterocyclic P3 group replacing a hydroxyl moiety in a proline-derived thrombin inhibitor.

- Activity : Maintains thrombin inhibition (IC₅₀ < 10 nM) with improved selectivity over serine proteases.

- PK Properties : Enhanced chemical stability and oral bioavailability due to heterocycle substitution, reducing metabolic oxidation .

- Comparison : The ethyl group in the target compound may similarly enhance stability compared to hydroxylated analogs but lacks direct heterocyclic optimization for thrombin binding.

-

- Structure : 4-Hydroxy-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide with a sulfonyl group.

- Activity : Exhibits potent anthelmintic activity comparable to albendazole.

- Comparison : Replacing the pyrimidin-4-yl group with piperidin-4-yl (as in the target compound) could reduce π-π stacking interactions critical for anthelmintic efficacy but improve solubility .

Piperidin-4-yl-Substituted Pyrrolidine Derivatives

- Compound P3 (from ): Structure: Complex derivative with piperidin-4-yl, thioether, and polyether chains. Activity: Acts as a SHP2 degrader with in vivo anti-tumor efficacy (TGI > 70% in xenograft models). PK Properties: Moderate yield (55%) and solubility due to bulky substituents . Comparison: The target compound’s simpler structure (lacking extended chains) may improve synthetic accessibility but limit target engagement depth.

- Example 51 (from ): Structure: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Activity: Not explicitly stated but structurally related to kinase inhibitors. Comparison: The benzyl-thiazole moiety in Example 51 enhances kinase affinity, whereas the target compound’s piperidinyl group may favor GPCR or protease targets .

Ethyl-Substituted Piperidine/Pyrrolidine Analogs

- N-Ethyl-1-(3-methylphenyl)cyclohexan-1-amine (from ): Structure: Ethylamine-substituted cyclohexane with aryl groups. Activity: Likely CNS-active due to structural similarity to NMDA receptor antagonists.

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a piperidine moiety and an ethyl group. This structural configuration is believed to contribute to its biological activity by influencing receptor binding and enzyme inhibition.

The biological activity of this compound is primarily linked to its interactions with various molecular targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as a multitarget inhibitor, affecting key kinases involved in cancer progression, such as VEGFR-2 and ERK-2. These kinases play crucial roles in cellular signaling pathways that regulate proliferation and survival in tumor cells .

- Antibacterial and Antifungal Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its derivatives exhibit varying degrees of antibacterial activity, with minimum inhibitory concentrations (MIC) showing effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in the context of neurodegenerative diseases. The compound may influence cholinergic systems, which are critical for cognitive functions and memory .

Case Studies

Several studies have investigated the biological activity of this compound:

- Cancer Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including HepG2 (human liver carcinoma) cells, with an IC50 value indicating significant apoptosis induction at concentrations around 11.3 μM .

- Antimicrobial Efficacy : A study testing multiple pyrrolidine derivatives found that certain modifications to the piperidine structure enhanced antibacterial potency, suggesting that this compound could be optimized for better efficacy against resistant bacterial strains .

- Structure-Activity Relationship (SAR) : Research focused on the SAR of related compounds highlighted the importance of specific substitutions on the piperidine ring that can enhance biological activity, guiding future drug design efforts .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-Ethyl-1-(piperidin-4-yl)pyrrolidine-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including amide bond formation and piperidine ring functionalization. Key steps include:

- Ethylation : Introducing the ethyl group to the piperidine nitrogen using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., triethylamine in ethanol) to enhance nucleophilicity .

- Coupling Reactions : Amide bond formation between the piperidine and pyrrolidine moieties via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) to isolate the compound with ≥95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm the ethyl group (δ ~1.2 ppm for CH, δ ~3.4 ppm for CH) and piperidine/pyrrolidine ring conformations .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 239.176 for [M+H]) validates molecular formula (C) .

- X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the piperidine and pyrrolidine rings .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Standardized Protocols : Detailed documentation of reaction times, stoichiometry, and purification thresholds (e.g., TLC R values).

- Quality Control : Batch-to-batch consistency verified via HPLC (C18 column, acetonitrile/water mobile phase) to monitor purity (>98%) .

- Interlab Validation : Collaborative studies to compare yields and spectral data, addressing discrepancies through controlled variables like solvent dryness or catalyst lot .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Dose-Response Analysis : Use in vitro assays (e.g., MTT for cytotoxicity) across a broad concentration range (e.g., 1–100 µM) to identify non-linear effects, as seen in pyrrolidine-2-carboxamide-induced apoptosis .

- Target Validation : Employ CRISPR-Cas9 knockout models to confirm receptor/enzyme specificity (e.g., AT receptor binding) .

- Meta-Analysis : Cross-reference structural analogs (e.g., substitution of ethyl with benzyl groups) to isolate substituent-specific effects .

Q. How does the ethyl group on the piperidine nitrogen influence the compound’s pharmacokinetics and receptor binding?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict interactions with hydrophobic pockets (e.g., in enzyme active sites) via docking studies (AutoDock Vina) .

- In Vivo PK Studies : Compare plasma half-life and bioavailability of ethylated vs. non-ethylated analogs in rodent models, using LC-MS/MS for quantification .

- SAR Studies : Synthesize derivatives with methyl, propyl, or cyclopropyl groups to assess steric and electronic effects on binding affinity .

Q. What experimental approaches are recommended to evaluate the compound’s potential off-target effects in neurological assays?

- Methodological Answer :

- Broad-Panel Screening : Use radioligand displacement assays (e.g., against dopamine, serotonin receptors) to identify unintended interactions .

- Electrophysiology : Patch-clamp recordings in neuronal cells to detect ion channel modulation (e.g., GABA or NMDA receptors) .

- Transcriptomics : RNA-seq analysis of treated cells to uncover dysregulated pathways unrelated to primary targets .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

- Metabolic Stability Assays : Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .

- Prodrug Design : Modify the carboxamide group to enhance membrane permeability (e.g., ester prodrugs hydrolyzed in vivo) .

- Tissue Distribution Studies : Radiolabel the compound (e.g., ) to quantify accumulation in target organs vs. plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.